molecular formula C17H25N3O3 B11658418 N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide

N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide

Cat. No.: B11658418
M. Wt: 319.4 g/mol
InChI Key: MUEQASKFVMVYEI-WOJGMQOQSA-N
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Description

N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide is a chemical compound with a complex structure that includes a morpholine ring, a hydrazide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide typically involves the condensation of 4-(2-Methylpropoxy)benzaldehyde with 2-(morpholin-4-YL)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced hydrazides or amines.

    Substitution: Formation of substituted hydrazides or derivatives.

Scientific Research Applications

N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved would depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide
  • N’-[(E)-[4-(Methoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide
  • N’-[(E)-[4-(Ethoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide

Uniqueness

N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide is unique due to the presence of the 2-Methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C17H25N3O3/c1-14(2)13-23-16-5-3-15(4-6-16)11-18-19-17(21)12-20-7-9-22-10-8-20/h3-6,11,14H,7-10,12-13H2,1-2H3,(H,19,21)/b18-11+

InChI Key

MUEQASKFVMVYEI-WOJGMQOQSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN2CCOCC2

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN2CCOCC2

Origin of Product

United States

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